3-nitro-1-propyl-1H-pyrazole

概要

説明

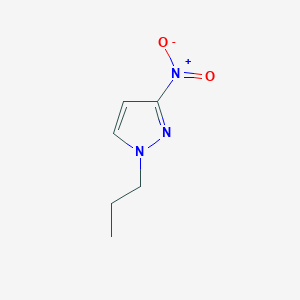

3-Nitro-1-propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The nitro group at the third position and the propyl group at the first position make this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of pyrazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents .

化学反応の分析

Types of Reactions: 3-Nitro-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles such as halogens or alkylating agents in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学的研究の応用

3-Nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

作用機序

The mechanism of action of 3-nitro-1-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group at the fifth position.

3,4,5-Trinitro-1H-pyrazole: Contains multiple nitro groups, making it a powerful explosive and oxidizer.

Uniqueness: 3-Nitro-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a propyl group on the pyrazole ring makes it a valuable intermediate in various synthetic and research applications .

生物活性

3-Nitro-1-propyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position and a propyl group at the 1-position contributes to its unique biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in various cancer cell lines. A notable example includes the compound's ability to inhibit cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with reported IC50 values ranging from 0.07 µM to 49.85 µM depending on structural modifications and substitutions .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.08 | Apoptosis induction |

| This compound | A549 | 26 | Growth inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cognitive function.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Similar compounds have been shown to modulate caspase pathways, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Inhibition of metabolic enzymes such as AChE and COX is crucial for its anti-inflammatory and neuroprotective properties .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

- Antitumor Activity : A study involving a series of substituted pyrazoles demonstrated that compounds with nitro substitutions had enhanced binding affinity for estrogen receptors (ERα and ERβ), suggesting potential applications in hormone-dependent cancers .

- Neuroprotection : Research on neuroprotective agents revealed that certain pyrazoles could significantly reduce oxidative stress markers in neuronal cells, indicating their potential in treating neurodegenerative disorders .

特性

IUPAC Name |

3-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOIIAJTJVXWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。